molecular formula C7H10BrN3 B14845512 2-(2-Aminoethyl)-6-bromopyridin-4-amine

2-(2-Aminoethyl)-6-bromopyridin-4-amine

Cat. No.: B14845512
M. Wt: 216.08 g/mol
InChI Key: CMTUQKVVURZGHO-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-bromopyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group and a bromine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-bromopyridin-4-amine typically involves the bromination of 4-aminopyridine followed by the introduction of the aminoethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-bromopyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of imines or nitriles.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

2-(2-Aminoethyl)-6-bromopyridin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-bromopyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-6-bromopyridin-4-amine is unique due to the presence of both the aminoethyl group and the bromine atom, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

2-(2-aminoethyl)-6-bromopyridin-4-amine

InChI

InChI=1S/C7H10BrN3/c8-7-4-5(10)3-6(11-7)1-2-9/h3-4H,1-2,9H2,(H2,10,11)

InChI Key

CMTUQKVVURZGHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)Br)N

Origin of Product

United States

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